molecular formula C10H6ClN3S B8306952 5-(4-Aminophenyl)-3-chloroisothiazole-4-carbonitrile

5-(4-Aminophenyl)-3-chloroisothiazole-4-carbonitrile

Cat. No. B8306952
M. Wt: 235.69 g/mol
InChI Key: SVWJPCAFPRQWJF-UHFFFAOYSA-N
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Patent
US08969583B2

Procedure details

A solution of tert-Butyl 4-(3-chloro-4-cyanoisothiazol-5-yl)phenylcarbamate (4.76 g, 13.38 mmol) in DCM (100 ml) was treated with 10 mL of TFA. The reaction mixture was stirred at RT overnight. Solvent was removed in vacuo. The residue was diluted with water and DCM (100 ml). Layers were separated and the aqueous layer was extracted with DCM×2. The combined organics was washed with brine and dried with MgSO4, filtered, and concentrated. Product was rinsed with Et2O/hexanes and collected by filtration as a bright yellow solid (3.15 g, 94%).
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([C:7]#[N:8])=[C:5]([C:9]2[CH:14]=[CH:13][C:12]([NH:15]C(=O)OC(C)(C)C)=[CH:11][CH:10]=2)[S:4][N:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([C:5]2[S:4][N:3]=[C:2]([Cl:1])[C:6]=2[C:7]#[N:8])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
ClC1=NSC(=C1C#N)C1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water and DCM (100 ml)
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM×2
WASH
Type
WASH
Details
The combined organics was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Product was rinsed with Et2O/hexanes
FILTRATION
Type
FILTRATION
Details
collected by filtration as a bright yellow solid (3.15 g, 94%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=CC=C(C=C1)C1=C(C(=NS1)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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